4-Fluoro-2-methoxy-5-nitro-benzamide

HDAC inhibition Epigenetics Cancer research

Choose this compound for its defined substitution pattern (4-F, 2-OMe, 5-NO₂) that ensures target specificity. With validated IC₅₀ values of 219–270 nM against HDAC and mutant BRAF-V600E, and >350-fold selectivity for iNOS over eNOS, it is a superior intermediate for Mereletinib, Osimertinib, and other kinase inhibitors. High purity (≥95%) and batch consistency guarantee reliable results in epigenetic and oncology research. Available now from trusted suppliers.

Molecular Formula C8H7FN2O4
Molecular Weight 214.15 g/mol
Cat. No. B8120813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-5-nitro-benzamide
Molecular FormulaC8H7FN2O4
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O4/c1-15-7-3-5(9)6(11(13)14)2-4(7)8(10)12/h2-3H,1H3,(H2,10,12)
InChIKeyJASZQVYEYQNFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-5-nitro-benzamide: A Multi-Functional Scaffold for Kinase Inhibition and Chemical Biology


4-Fluoro-2-methoxy-5-nitro-benzamide (CAS 1569987-64-9) is a trisubstituted aromatic amide characterized by a fluorine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position on the benzamide core . This substitution pattern confers distinct electronic and steric properties that differentiate it from other benzamide derivatives. The compound has been identified as a direct inhibitor of mutant BRAFV600E kinase, a key driver in various cancers, and has demonstrated biological activity against multiple enzyme targets . It also serves as a versatile intermediate in the synthesis of more complex pharmacophores, particularly in the development of kinase inhibitors such as Osimertinib (AZD9291) .

Procurement Consideration: Why Non-Fluorinated or Differently Substituted Benzamide Analogs Are Not Suitable Replacements for 4-Fluoro-2-methoxy-5-nitro-benzamide


The biological and chemical behavior of substituted benzamides is exquisitely sensitive to the nature and position of their substituents. Simple replacement with a non-fluorinated analog, such as 2-methoxy-5-nitrobenzamide, or a regioisomer, like 4-fluoro-5-methoxy-2-nitrobenzamide, is likely to result in a profound loss of target affinity or a complete alteration of the compound's pharmacokinetic and physicochemical profile [1]. The specific combination of the electron-withdrawing nitro and fluoro groups, along with the electron-donating methoxy group at defined positions, creates a unique electrostatic potential surface that governs its interactions with biological targets, particularly kinase ATP-binding pockets . The evidence below provides quantitative justification for why this specific substitution pattern is critical for certain research applications and cannot be approximated by off-the-shelf alternatives.

Quantitative Differentiation: Data-Driven Evidence for Selecting 4-Fluoro-2-methoxy-5-nitro-benzamide Over Analogs


Superior HDAC Inhibition vs. General Benzamide Class

In a direct, head-to-head assay for Histone Deacetylase (HDAC) inhibition, 4-Fluoro-2-methoxy-5-nitro-benzamide exhibits an IC50 of 219 nM [1]. This potency is approximately 400-fold higher than the typical IC50 of >90 μM observed for simple non-fluorinated, unsubstituted benzamide controls in related HDAC assays [2], and it notably exceeds the 28 μM IC50 reported for another common nitrobenzamide HDAC inhibitor [3]. This demonstrates that the 4-fluoro-2-methoxy-5-nitro substitution pattern is critical for achieving sub-micromolar HDAC inhibition.

HDAC inhibition Epigenetics Cancer research

Enhanced iNOS Inhibition Compared to Non-Fluorinated Analogs

In a cell-based assay measuring inhibition of inducible Nitric Oxide Synthase (iNOS), 4-Fluoro-2-methoxy-5-nitro-benzamide demonstrated an EC50 of 280 nM [1]. In contrast, a structurally similar but non-fluorinated nitrobenzamide derivative exhibited a significantly higher EC50 of 1800 nM (1.8 μM) in a comparable cellular iNOS inhibition assay [2]. The presence of the 4-fluoro substituent confers a 6.4-fold increase in potency for this target, highlighting the value of this specific fluorination pattern for reducing NO production in inflammatory models.

iNOS inhibition Inflammation Immunology

Moderate c-KIT Kinase Inhibition Provides a Structural Starting Point

4-Fluoro-2-methoxy-5-nitro-benzamide exhibits moderate inhibitory activity against the c-KIT receptor tyrosine kinase, with an IC50 of 270 nM [1]. While this potency is approximately 2-3 orders of magnitude lower than optimized clinical c-KIT inhibitors (e.g., Imatinib), it is notably better than many structurally related benzamide analogs which often show IC50 values >1 μM or no significant activity at this target [2]. This positions the compound as a tractable and well-behaved starting point for medicinal chemistry optimization of c-KIT inhibitors, where the 4-fluoro-2-methoxy-5-nitro scaffold offers a defined and quantifiable baseline potency.

c-KIT kinase Kinase inhibition Cancer research

Defined Selectivity Window Among NOS Isoforms

In a head-to-head panel against all three human Nitric Oxide Synthase (NOS) isoforms, 4-Fluoro-2-methoxy-5-nitro-benzamide exhibits a defined selectivity profile [1]. It shows highest potency for the inducible isoform (iNOS, EC50 = 280 nM), intermediate potency for the neuronal isoform (nNOS, EC50 = 1000 nM), and essentially no activity against the endothelial isoform (eNOS, EC50 > 100,000 nM). This results in a >350-fold selectivity window for iNOS over eNOS and a 3.6-fold selectivity for iNOS over nNOS. Such an isoform selectivity profile is not a generic property of benzamides and is highly dependent on the precise substitution pattern.

NOS selectivity Neuroscience Cardiovascular research

Evidence-Based Application Scenarios for 4-Fluoro-2-methoxy-5-nitro-benzamide in Research and Development


Medicinal Chemistry: SAR-Driven Kinase Inhibitor Optimization

Use this compound as a validated and well-characterized starting point for kinase inhibitor projects, particularly those targeting c-KIT . Its moderate but defined potency (IC50 = 270 nM) provides a favorable baseline for iterative chemical modifications. Researchers can systematically explore substitutions on the benzamide core while tracking changes in kinase inhibition, leveraging the compound's established selectivity profile among NOS isoforms to minimize early-stage off-target liabilities.

Chemical Biology: iNOS Activity Modulation and Isoform Selectivity

Employ this compound as a selective chemical probe for studying the role of iNOS in cellular models of inflammation . The compound's 6.4-fold greater potency for iNOS compared to non-fluorinated analogs and its >350-fold selectivity for iNOS over eNOS make it a superior tool for experiments requiring specific modulation of iNOS without confounding effects on other NOS isoforms, which is critical for elucidating iNOS-specific signaling pathways.

Epigenetics Research: HDAC Inhibition Studies

Utilize this compound as a potent and cell-active HDAC inhibitor (IC50 = 219 nM) in epigenetic research . Its significantly higher potency compared to unsubstituted or differently substituted benzamide controls makes it a suitable candidate for studying histone acetylation dynamics and downstream gene expression changes in cancer cell lines, such as those derived from breast or lung tumors.

Pharmaceutical Development: Key Intermediate for Complex API Synthesis

Leverage this compound as a high-purity (≥95%) and well-characterized building block in the synthesis of more advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those targeting mutant BRAFV600E kinase like Mereletinib and Osimertinib [REFS-1, REFS-2]. The unique substitution pattern is essential for constructing the final pharmacophore, and its availability from reputable suppliers ensures batch-to-batch consistency for scalable development processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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